molecular formula C22H22N4O3S B2706047 N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide CAS No. 941929-15-3

N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide

Cat. No.: B2706047
CAS No.: 941929-15-3
M. Wt: 422.5
InChI Key: CVZYHQBSYABMFV-UHFFFAOYSA-N
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Description

N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its potential pharmacological properties, particularly in the field of neuroprotection and neurotoxicity mitigation. It has been studied for its effects on various neurological pathways and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylpiperazine with thiazole-2-carbonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine or thiazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced. Additionally, the compound exhibits antioxidant properties, protecting neurons from oxidative stress and damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide stands out due to its dual functionality, combining the properties of both piperazine and thiazole derivatives. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for therapeutic applications.

Properties

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-19-10-6-5-9-18(19)25-11-13-26(14-12-25)21(28)17-15-30-22(23-17)24-20(27)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZYHQBSYABMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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